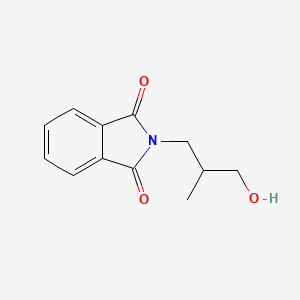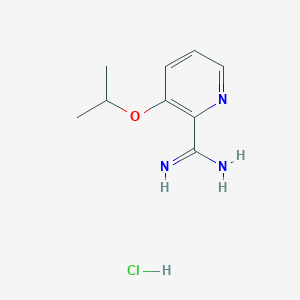
5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride include:
- 5-Fluoro-N-hydroxypyridine-3-carbimidoyl Chloride
- 5-Fluoro-2-hydroxypyridine
- 2-Pyridinecarboximidoyl chloride, 5-fluoro-N-hydroxy
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C6H4ClFN2O |
|---|---|
Poids moléculaire |
174.56 g/mol |
Nom IUPAC |
5-fluoro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)5-2-1-4(8)3-9-5/h1-3,11H |
Clé InChI |
ZLVUVYOBVUTAIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)




![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)




